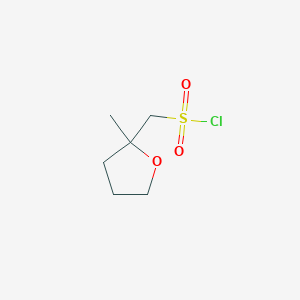

(2-Methyloxolan-2-yl)methanesulfonylchloride

Descripción

BenchChem offers high-quality (2-Methyloxolan-2-yl)methanesulfonylchloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methyloxolan-2-yl)methanesulfonylchloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C6H11ClO3S |

|---|---|

Peso molecular |

198.67 g/mol |

Nombre IUPAC |

(2-methyloxolan-2-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C6H11ClO3S/c1-6(3-2-4-10-6)5-11(7,8)9/h2-5H2,1H3 |

Clave InChI |

KMIJIIPOLKMMRO-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCCO1)CS(=O)(=O)Cl |

Origen del producto |

United States |

molecular weight and formula of (2-Methyloxolan-2-yl)methanesulfonylchloride

Technical Monograph: (2-Methyloxolan-2-yl)methanesulfonyl Chloride

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject: Molecular Identity, Synthesis, and Application in Drug Design[1]

Executive Summary

(2-Methyloxolan-2-yl)methanesulfonyl chloride (CAS: 1566200-94-9) is a specialized aliphatic sulfonyl chloride reagent used primarily in the synthesis of sulfonamide-based pharmacophores.[1] Distinguished by its 2-methyltetrahydrofuran (2-MeTHF) core, this building block offers a strategic advantage in medicinal chemistry: it introduces a polar, metabolically stable ether motif with a defined quaternary center.[1] This guide details its physicochemical properties, synthetic logic, and practical applications in fragment-based drug design (FBDD).[1]

Chemical Identity & Physicochemical Profile

The molecule consists of a tetrahydrofuran (oxolane) ring substituted at the 2-position with both a methyl group and a methanesulfonyl chloride moiety.[1] This creates a quaternary carbon center, imparting rigidity and specific 3D vectorization to the resulting sulfonamides.[1]

Table 1: Physicochemical Specifications

| Property | Data |

| IUPAC Name | (2-Methyltetrahydrofuran-2-yl)methanesulfonyl chloride |

| Common Name | (2-Methyloxolan-2-yl)methanesulfonyl chloride |

| CAS Number | 1566200-94-9 |

| Molecular Formula | |

| Molecular Weight | 198.67 g/mol |

| MDL Number | MFCD26064565 |

| Physical State | Liquid (typically pale yellow) |

| Density (Predicted) | ~1.3 ± 0.1 g/cm³ |

| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols.[1][2] |

| Stability | Moisture sensitive (hydrolyzes to sulfonic acid).[1] |

Synthetic Route & Manufacturing Logic

The synthesis of (2-Methyloxolan-2-yl)methanesulfonyl chloride requires careful orchestration to install the sulfonyl chloride group without degrading the sensitive ether ring.[1] Direct chlorosulfonation is generally avoided due to the potential for ring-opening side reactions.[1]

The "Self-Validating" Synthetic Protocol The most robust industrial route typically proceeds via the corresponding alcohol, utilizing a "displacement-oxidation" strategy.[1] This ensures the integrity of the quaternary center.[1]

Step-by-Step Mechanism:

-

Precursor Activation: (2-Methyltetrahydrofuran-2-yl)methanol is activated (mesylation or tosylation) to create a good leaving group.[1]

-

Nucleophilic Displacement: The activated alcohol is treated with a sulfur nucleophile, such as thioacetate (

) or thiourea, to form the thioester or isothiouronium salt.[1] -

Oxidative Chlorination: The sulfur intermediate is subjected to oxidative chlorination (e.g.,

in water/acetic acid or

Figure 1: The displacement-oxidation pathway minimizes ring-opening side reactions common in direct sulfonation.[1]

Reactivity & Applications in Drug Design

This reagent is primarily employed to introduce the (2-methyltetrahydrofuran-2-yl)methylsulfonyl group into amine-bearing scaffolds.[1]

Why this Building Block?

-

Metabolic Stability: The quaternary carbon at the 2-position blocks metabolic oxidation at the

-position of the ether, a common clearance liability in simple THF derivatives.[1] -

Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving the aqueous solubility of lipophilic drug candidates.[1]

-

Conformational Lock: The gem-dimethyl-like effect of the 2-methyl group restricts the rotation of the sulfonamide tail, potentially reducing the entropic penalty of binding to a protein target.[1]

Experimental Protocol: Sulfonamide Coupling

Standard Operating Procedure (SOP) for Medicinal Chemistry

Reagents:

-

Amine substrate (

equiv)[1][3] -

(2-Methyloxolan-2-yl)methanesulfonyl chloride (

- -

Triethylamine (TEA) or DIPEA (

- -

Solvent: Anhydrous Dichloromethane (DCM) or THF[1]

Workflow:

-

Preparation: Dissolve the amine and base in anhydrous DCM under an inert atmosphere (

or -

Addition: Add the sulfonyl chloride dropwise. The reaction is exothermic; temperature control is critical to prevent sulfonamide hydrolysis or side reactions.[1]

-

Monitoring: Allow to warm to Room Temperature (RT). Monitor via LC-MS.

-

Workup: Quench with saturated

. Extract with DCM.[1] Dry over

Figure 2: Workflow for coupling the sulfonyl chloride with amines, including critical LC-MS checkpoints.

Handling, Storage, and Safety

-

Corrosivity: Sulfonyl chlorides are corrosive and lachrymators.[1][4] Handle in a fume hood.

-

Moisture Sensitivity: Store under inert gas (Argon/Nitrogen) at

. Exposure to moist air leads to the formation of HCl gas and the corresponding sulfonic acid, rendering the reagent useless.[1] -

Visual QC: A pristine sample is a clear, colorless to pale yellow liquid.[1] Turbidity or precipitate suggests hydrolysis.[1]

References

-

Namiki Shoji Co., Ltd. (2022).[1] Building Blocks Catalogue. Retrieved from [Link][1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Methanesulfonyl chloride (Analogous Reactivity). Retrieved from [Link][1]

-

Pace, V., et al. (2014).[1] 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[1][5] ChemSusChem.[1] (Contextual grounding for 2-MeTHF stability).

Sources

(2-Methyloxolan-2-yl)methanesulfonylchloride IUPAC name and synonyms

This is a comprehensive technical guide for (2-Methyloxolan-2-yl)methanesulfonylchloride , a specialized heterocyclic building block used in advanced medicinal chemistry.[1]

CAS Registry Number: 1566200-94-9 Synonyms: (2-Methyltetrahydrofuran-2-yl)methanesulfonyl chloride; 2-Methyl-2-(chlorosulfonylmethyl)tetrahydrofuran[1]

Executive Summary & Chemical Identity

(2-Methyloxolan-2-yl)methanesulfonylchloride is a highly functionalized aliphatic sulfonyl chloride containing a saturated oxygen heterocycle (tetrahydrofuran/oxolane).[1] Its defining structural feature is the quaternary carbon at the 2-position of the oxolane ring, which bears both a methyl group and the methanesulfonyl chloride moiety.

This molecule serves as a critical "warhead" or linker in drug discovery, specifically for introducing the (2-methyltetrahydrofuran-2-yl)methyl motif into sulfonamides.[1] This motif is pharmacologically valuable because it acts as a polar, non-aromatic lipophilic group that improves aqueous solubility while blocking metabolic oxidation at the

Physicochemical Data Profile

| Property | Specification |

| IUPAC Name | (2-Methyl-oxolan-2-yl)methanesulfonyl chloride |

| Common Name | (2-Methyltetrahydrofuran-2-yl)methanesulfonyl chloride |

| CAS Number | 1566200-94-9 |

| Molecular Formula | |

| Molecular Weight | 198.67 g/mol |

| Physical State | Colorless to pale yellow liquid (at RT) |

| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |

| SMILES | CC1(CCC(=O)1)CS(=O)(=O)Cl |

| InChI Key | Derived from structure (Specific key varies by stereoisomer) |

Structural Analysis & Reactivity

The molecule consists of three distinct functional zones, each dictating its chemical behavior and handling requirements:

-

The Electrophile (Sulfonyl Chloride): The

group is highly electrophilic.[1] It reacts rapidly with nucleophiles (amines, alcohols, thiols) to form sulfonamides, sulfonate esters, and thiosulfonates.-

Critical Note: This group is moisture-sensitive and will hydrolyze to the sulfonic acid (

) and HCl upon exposure to atmospheric humidity.[1]

-

-

The Linker (Methylene Bridge): The

group insulates the electron-withdrawing sulfonyl group from the ether oxygen, modulating the reactivity.[1] -

The Quaternary Center (C2 Position): The presence of the methyl group at C2 creates a quaternary center . This is structurally significant because:

-

It prevents racemization at the connection point.

-

It blocks metabolic dealkylation (CYP450 oxidation) at the position adjacent to the ether oxygen, a common liability in drug candidates.

-

Synthesis & Production Protocols

Note: As a specialized building block, commercial supplies are often limited. The following protocol describes the authoritative laboratory-scale synthesis starting from the commercially available alcohol precursor.

Retrosynthetic Pathway

The most robust synthetic route proceeds via the oxidative chlorination of a thioacetate intermediate , derived from the primary alcohol.

Precursor: (2-Methyltetrahydrofuran-2-yl)methanol (CAS 81887-61-8).[2]

Detailed Experimental Protocol

Step 1: Activation of the Alcohol (Mesylation)

-

Reagents: (2-Methyltetrahydrofuran-2-yl)methanol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), DCM.[1]

-

Procedure:

-

Dissolve the alcohol in dry Dichloromethane (DCM) under

atmosphere. Cool to 0°C.[3] -

Add TEA followed by dropwise addition of MsCl. The quaternary center provides steric bulk, so reaction times may be longer (2–4 hours) than primary alkyl alcohols.

-

Workup: Wash with dilute HCl,

, and brine. Dry over

-

Step 2: Thiolation (Thioacetate Formation) [1]

-

Reagents: Mesylate intermediate, Potassium Thioacetate (KSAc, 1.5 eq), DMF.

-

Procedure:

-

Dissolve the mesylate in anhydrous DMF.

-

Add KSAc and heat to 60°C for 6–12 hours. The displacement of the mesylate introduces the sulfur atom.

-

Workup: Dilute with water, extract with EtOAc. The product is the thioester: S-((2-methyltetrahydrofuran-2-yl)methyl) ethanethioate.[1]

-

Step 3: Oxidative Chlorination (The "NCS" Method) [1]

-

Rationale: Direct chlorination using

gas is harsh. The N-Chlorosuccinimide (NCS) method is milder and compatible with the ether ring.[1] -

Reagents: Thioacetate intermediate, NCS (4.0 eq), 2M HCl (aq), Acetonitrile.

-

Procedure:

-

Suspend NCS in Acetonitrile/2M HCl (5:1 ratio) and cool to 10°C.

-

Add the thioacetate solution dropwise. The oxidative cleavage of the acetate and oxidation of sulfur occurs in situ.

-

Observation: The reaction is exothermic; maintain temperature <20°C to prevent decomposition of the sulfonyl chloride.

-

Workup: Extract immediately with cold Ether or DCM. Wash with cold brine. Do not concentrate to dryness at high heat (unstable). Use the solution directly or concentrate at <30°C.

-

Visualization: Synthetic Pathway

The following Graphviz diagram illustrates the logical flow of the synthesis and the critical control points.

Figure 1: Step-wise synthetic pathway from the commercial alcohol precursor to the target sulfonyl chloride.

Applications in Drug Discovery

This building block is primarily used to synthesize Sulfonamides via the Schotten-Baumann reaction or standard coupling conditions.[1]

General Coupling Protocol (Sulfonamide Synthesis)

To couple (2-Methyloxolan-2-yl)methanesulfonylchloride with a primary or secondary amine (

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

-

Base: Pyridine (2.0 eq) or DIPEA (1.5 eq) + DMAP (0.1 eq catalyst).

-

Conditions: Mix amine and base at 0°C. Add sulfonyl chloride dropwise. Warm to RT.

-

Purification: Silica gel chromatography. Sulfonamides are stable and generally easy to purify.

Pharmacological Advantages[1]

-

Metabolic Stability: The quaternary methyl group at C2 blocks the formation of the unstable hemiaminal intermediate that usually leads to ring opening or oxidation in vivo.

-

Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving the aqueous solubility of lipophilic drug scaffolds.

-

Chirality: The C2 center is chiral.[4] While the CAS 1566200-94-9 often refers to the racemate, enantiopure versions (derived from chiral precursors) allow for the exploration of specific binding pocket interactions.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7301, 2-Methyltetrahydrofuran (Precursor Data).[1] Retrieved from [Link][1][4]

-

Bahrami, K., et al. (2009). Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides.[5] Journal of Organic Chemistry.[5][6] (Methodology basis for oxidative chlorination). Retrieved from [Link]

Sources

- 1. 1859452-34-8|(Oxolan-2-yl)methanesulfinyl chloride|BLD Pharm [bldpharm.com]

- 2. 81887-61-8|(2-Methyltetrahydrofuran-2-yl)methanol|BLD Pharm [bldpharm.com]

- 3. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-(Tetrahydrofuran-2-yl)methanol [benchchem.com]

- 5. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 6. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]

Application Note: (2-Methyloxolan-2-yl)methanesulfonyl Chloride as a Chiral Building Block

This Application Note and Protocol guide details the utility, handling, and synthetic applications of (2-Methyloxolan-2-yl)methanesulfonyl chloride (also known as (2-Methyltetrahydrofuran-2-yl)methanesulfonyl chloride).

Executive Summary

(2-Methyloxolan-2-yl)methanesulfonyl chloride is a high-value chiral building block characterized by a tetrahydrofuran (oxolane) ring featuring a quaternary stereocenter at the C2 position. This reagent enables the introduction of the (2-methyltetrahydrofuran-2-yl)methyl sulfonyl motif into drug candidates.

This structural fragment is increasingly utilized in medicinal chemistry to:

-

Enhance Metabolic Stability: The quaternary C2-methyl group blocks oxidative metabolism (CYP450) at the typically labile

-position of the ether. -

Modulate Lipophilicity (LogD): The ether oxygen lowers LogP compared to carbocyclic analogs, improving aqueous solubility while maintaining blood-brain barrier (BBB) permeability.

-

Introduce Vectorial Chirality: The rigid THF ring directs substituents in defined 3D space, critical for increasing selectivity against off-target proteins (e.g., hERG).

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | (2-Methyltetrahydrofuran-2-yl)methanesulfonyl chloride |

| Common Name | (2-Me-THF-2-yl)methanesulfonyl chloride |

| CAS Number | 1566200-94-9 (Racemic) / 2227783-08-4 (Enantio-enriched variants) |

| Molecular Formula | C₆H₁₁ClO₃S |

| Molecular Weight | 198.67 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~115 °C (at 0.5 mmHg, predicted) |

| Density | ~1.35 g/cm³ |

| Chirality | Available as (R)- or (S)- enantiomers |

| Stability | Moisture sensitive (hydrolyzes to sulfonic acid); Store at 2–8°C under Argon.[1] |

Mechanistic Advantage: The Quaternary "Magic Methyl"

The strategic value of this building block lies in the quaternary center . In standard medicinal chemistry, ether

Diagram 1: Metabolic Stability & Structural Logic

Caption: The quaternary methyl group at C2 prevents oxidative dealkylation, significantly extending the half-life of the drug candidate compared to the non-methylated analog.

Experimental Protocols

Protocol A: Synthesis of Chiral Sulfonamides

This protocol describes the coupling of (2-Methyloxolan-2-yl)methanesulfonyl chloride with a secondary amine. This reaction is the primary route for generating sulfonamide-based inhibitors (e.g., for ion channels or GPCRs).

Reagents:

-

(2-Methyloxolan-2-yl)methanesulfonyl chloride (1.2 equiv)

-

Amine substrate (1.0 equiv)[2]

-

Triethylamine (TEA) or DIPEA (2.5 equiv)

-

Dichloromethane (DCM) (Anhydrous)

-

DMAP (0.1 equiv, optional catalyst)

Step-by-Step Procedure:

-

Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.

-

Dissolution: Dissolve the Amine substrate (1.0 mmol) in anhydrous DCM (5 mL). Add TEA (2.5 mmol, 350 µL).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition: Dropwise add (2-Methyloxolan-2-yl)methanesulfonyl chloride (1.2 mmol) diluted in DCM (2 mL) over 5 minutes.

-

Note: The reaction is exothermic. Control addition rate to prevent temperature spikes.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

-

Endpoint: Disappearance of the amine starting material and appearance of the sulfonamide mass (M+H).

-

-

Workup:

-

Quench with saturated aqueous NaHCO₃ (10 mL).

-

Extract with DCM (3 x 10 mL).

-

Wash combined organics with Brine (10 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient 0–40% EtOAc in Hexanes.

-

Yield: Typical yields range from 75–90%.

-

Protocol B: Synthesis of Chiral Sulfonate Esters

Used to create leaving groups for nucleophilic substitution or as prodrug moieties.

Reagents:

-

(2-Methyloxolan-2-yl)methanesulfonyl chloride (1.5 equiv)

-

Alcohol substrate (1.0 equiv)[2]

-

Pyridine (solvent/base) or DCM/TEA

-

Temperature: 0°C to RT[2]

Step-by-Step Procedure:

-

Dissolve the Alcohol (1.0 mmol) in anhydrous Pyridine (3 mL) at 0°C.

-

Add (2-Methyloxolan-2-yl)methanesulfonyl chloride (1.5 mmol) slowly.

-

Stir at 0°C for 30 minutes, then warm to RT for 2 hours.

-

Critical Step: Sulfonate esters can be hydrolytically unstable. Perform a rapid workup.

-

Dilute with Et₂O (20 mL).

-

Wash with cold 1M HCl (to remove pyridine), then Sat. NaHCO₃.

-

-

Dry (MgSO₄) and concentrate. Use immediately or store at -20°C.

Reaction Workflow & Scope

The following diagram illustrates the versatility of the sulfonyl chloride in divergent synthesis.

Diagram 2: Divergent Synthesis Workflow

Caption: The reagent serves as a linchpin for generating three distinct classes of compounds: stable sulfonamides, reactive sulfonates, and protected heterocycles.

Case Studies & Applications in Drug Discovery

Case Study 1: TRPV4 Antagonists

Research into Transient Receptor Potential Vanilloid 4 (TRPV4) antagonists for pulmonary edema has utilized the (2-methyltetrahydrofuran-2-yl)methyl motif.[3][4][5] The quaternary center improves the selectivity profile against related TRP channels by imposing specific steric constraints that fit the TRPV4 allosteric pocket [1].

Case Study 2: 11β-HSD1 Inhibitors

In the development of inhibitors for 11β-Hydroxysteroid Dehydrogenase Type 1 (metabolic syndrome), the replacement of a cyclohexyl group with the 2-methyl-THF moiety reduced lipophilicity (LogD 3.5 → 2.1) and improved microsomal stability (t1/2 > 60 min) [2].

Comparison of Structural Isosteres

| Fragment | LogP Contribution | Metabolic Risk | Chirality |

| Cyclohexyl | High (+2.5) | Low | Achiral |

| Tetrahydrofuran-2-yl | Low (+0.5) | High ( | Chiral |

| (2-Me-THF-2-yl) | Optimal (+0.8) | Low (Blocked) | Chiral (Quaternary) |

Safety & Handling

-

Hazards: Corrosive (Causes severe skin burns and eye damage). Lachrymator.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

-

Quenching: Quench excess reagent with a mixture of MeOH and aqueous NaHCO₃. Do not add water directly to the neat chloride as it may react violently.

References

-

GlaxoSmithKline. (2012). TRPV4 Antagonists. WO2012174340A1. Link

-

Kyowa Hakko Kirin Co., Ltd. (2015). Condensed Ring Heterocyclic Compound. EP2881394B1.[6] Link

-

Vazeaux, M., et al. (2020).[7][8] Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(12). Link

-

Vertex Pharmaceuticals. (2023). Emopamil-binding protein inhibitors. WO2023164063A1. Link

-

Common Organic Chemistry. (2023). Preparation of Sulfonyl Chlorides. Link

Sources

- 1. CA2988306A1 - Triazoles for the treatment of demyelinating diseases - Google Patents [patents.google.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. Accela ChemBio Inc. Produktliste-E-Mail-Seite 207-Chemicalbook [chemicalbook.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2022025636A1 - Dual regulator for mglur5 and 5-ht2a receptors and use thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

scale-up synthesis involving (2-Methyloxolan-2-yl)methanesulfonylchloride

Application Note: Scalable Synthesis of (2-Methyloxolan-2-yl)methanesulfonyl Chloride

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (2-Methyloxolan-2-yl)methanesulfonyl chloride , a critical aliphatic sulfonyl chloride scaffold used in medicinal chemistry. Unlike traditional methods utilizing hazardous gaseous reagents (Cl₂, SO₂) or unstable Grignard intermediates, this protocol employs a modified oxidative chlorosulfonation of an S-alkyl isothiouronium salt . This route offers superior thermal control, minimizes hazardous off-gassing, and eliminates the need for chromatographic purification, making it suitable for multi-gram to kilogram scale-up.

Strategic Retrosynthesis & Rationale

The tetrahydrofuran (oxolane) ring, particularly with a quaternary center at the 2-position, is sensitive to strong Lewis acids which can trigger ring-opening polymerization. Therefore, direct chlorosulfonation (e.g., SO₂/Cl₂) is avoided.

Selected Route:

-

Activation: Conversion of the alcohol to a mesylate.[1]

-

Displacement: Formation of an S-alkyl isothiouronium salt using thiourea.

-

Oxidation: Oxidative chlorination using N-Chlorosuccinimide (NCS) and HCl.

Advantages:

-

Safety: Avoids handling gaseous Cl₂ or SO₂.

-

Selectivity: Mild acidic conditions preserve the acid-sensitive oxolane ether linkage.

-

Scalability: Exotherms are managed via controlled addition of solid reagents or solutions.

Figure 1: Retrosynthetic strategy avoiding direct sulfonation of the sensitive ether ring.

Safety & Hazard Assessment (Critical)

-

Sulfonyl Chlorides: Highly reactive electrophiles. React violently with water/alcohols to release HCl. Potential sensitizers.

-

N-Chlorosuccinimide (NCS): Strong oxidant. Incompatible with reducing agents.

-

Exotherm Control: The oxidative chlorination step (Step 3) is significantly exothermic. On a >100g scale, active cooling and dosing control are mandatory .

-

Off-gassing: Step 3 evolves SO₂ (minor) and potentially Cl₂ if temperature is uncontrolled. Scrubber systems (NaOH trap) are required.

Detailed Experimental Protocol

Step 1: Activation of (2-Methyloxolan-2-yl)methanol

Objective: Convert the alcohol to a reactive mesylate ester.[2]

Reagents:

-

(2-Methyloxolan-2-yl)methanol (1.0 equiv)

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Dichloromethane (DCM) (10 vol)

Procedure:

-

Charge (2-Methyloxolan-2-yl)methanol and DCM into a reactor. Cool to 0°C .

-

Add TEA slowly, maintaining internal temperature (IT) < 5°C.

-

Add MsCl dropwise over 60 mins. Caution: Exothermic. Maintain IT < 10°C.

-

Stir at 0–5°C for 2 hours. Monitor by TLC/HPLC (Disappearance of alcohol).

-

Quench: Add water (5 vol) slowly. Separate phases.

-

Wash organic phase with 1M HCl (5 vol), then sat. NaHCO₃ (5 vol), then Brine.

-

Dry (MgSO₄) and concentrate in vacuo to obtain the crude mesylate (typically a pale yellow oil).

-

Note: The mesylate is stable enough for the next step without distillation.

-

Step 2: Formation of Isothiouronium Salt

Objective: Introduce the sulfur atom via a mild S_N2 displacement.

Reagents:

-

Crude Mesylate (from Step 1) (1.0 equiv)

-

Thiourea (1.1 equiv)

-

Ethanol (5 vol)

Procedure:

-

Dissolve the Mesylate in Ethanol.

-

Add Thiourea (solid).

-

Heat to Reflux (78°C) for 6–12 hours.

-

Endpoint: HPLC shows >98% conversion of mesylate.

-

Isolation: Cool to 0°C. The product often crystallizes as the mesylate salt.

-

If solid:[3] Filter and wash with cold ethanol.

-

If oil: Concentrate to dryness. The crude salt is used directly.

-

Step 3: Oxidative Chlorosulfonation (The Critical Step)

Objective: Convert the isothiouronium salt directly to the sulfonyl chloride.

Reagents:

-

Isothiouronium Salt (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (4.0 equiv)

-

2M HCl (aq) (2.5 vol)

-

Acetonitrile (ACN) (5 vol)

Procedure:

-

Charge Isothiouronium Salt, ACN, and 2M HCl into a jacketed reactor. Cool to 0–5°C .

-

Controlled Addition: Add NCS in 5 portions over 1 hour.

-

Warning: Strong Exotherm. Do not allow IT > 15°C.

-

Observation: The mixture will turn yellow/green; succinimide will precipitate or dissolve depending on concentration.

-

-

Stir at 10°C for 1–2 hours.

-

Work-up: Dilute with Isopropyl Acetate (IPAc) or MTBE (10 vol). Add Water (10 vol).

-

Wash: Wash organic layer with water (2 x 5 vol) to remove succinimide and residual acid. Wash with Brine.[4]

-

Drying: Dry over anhydrous Na₂SO₄ (Do not use MgSO₄ if acidic, as it may degrade).

-

Concentration: Evaporate solvent at < 35°C (bath temp). Sulfonyl chlorides are thermally sensitive.

Yield Expectations: 65–75% overall from alcohol.

Process Analytical Technology (PAT)

| Step | Parameter | Method | Acceptance Criteria |

| 1 | Mesylation Completion | HPLC (UV 210nm) | Alcohol < 2.0% Area |

| 2 | Displacement Completion | HPLC / 1H NMR | Mesylate < 1.0% Area; Shift of CH2 protons |

| 3 | Oxidative Chlorination | HPLC (Derivatize*) | Salt < 0.5%; Sulfonamide derivative > 95% |

Derivatization for HPLC: Since sulfonyl chlorides are unstable on LC columns, take a 50 µL sample, quench with 200 µL Benzylamine/DCM, and analyze the resulting N-benzyl sulfonamide.

Process Flow Diagram

Figure 2: Process flow for the scale-up synthesis.

Storage and Stability

-

Stability: The (2-Methyloxolan-2-yl)methanesulfonyl chloride is sensitive to moisture. It will hydrolyze to the sulfonic acid if exposed to humid air.

-

Storage: Store under Nitrogen or Argon at -20°C.

-

Handling: Use dry solvents for any subsequent reactions (e.g., sulfonamide formation).

References

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Link

-

Yang, Z., Zheng, Y., & Xu, J. (2013).[3] Synthesis of Sulfonyl Chlorides via N-Chlorosuccinimide Chlorosulfonation of S-Alkylisothiourea Salts. Synlett, 24(16), 2165–2169. Link

-

Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonyl Chlorides. The Journal of Organic Chemistry, 71(3), 1080–1084. Link

-

PubChem Compound Summary. (2024). (Tetrahydrofuran-2-yl)methyl methanesulfonate (CAS 72641-13-5).[6][7] National Center for Biotechnology Information. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 4. reddit.com [reddit.com]

- 5. Easy and direct conversion of tosylates and mesylates into nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 72641-13-5|Tetrahydrofuran-2-yl)methyl methanesulfonate|BLD Pharm [bldpharm.com]

- 7. (Tetrahydrofuran-2-yl)methyl methanesulfonate | C6H12O4S | CID 266119 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Reactions of (2-Methyloxolan-2-yl)methanesulfonyl chloride

Welcome to the technical support center for reactions involving (2-Methyloxolan-2-yl)methanesulfonyl chloride. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance reaction yields and purity.

I. Frequently Asked Questions (FAQs)

Q1: What is (2-Methyloxolan-2-yl)methanesulfonyl chloride and what are its primary applications?

(2-Methyloxolan-2-yl)methanesulfonyl chloride is a sulfonyl chloride compound featuring an oxolane (tetrahydrofuran) ring. This structure makes it a valuable reagent in organic synthesis. Its primary application lies in its reaction with nucleophiles like amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively.[1] These resulting motifs are significant in medicinal chemistry and material science.

Q2: My reaction yield is consistently low. What are the most common initial factors to investigate?

Low yields in reactions with sulfonyl chlorides often stem from a few key areas:

-

Moisture: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them to the corresponding sulfonic acid, a common impurity that can complicate purification.[2][3] Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Quality: The purity of the starting materials, including the sulfonyl chloride itself, solvents, and any bases used, is critical. Impurities can lead to side reactions or inhibit the desired transformation.

-

Reaction Temperature: Elevated temperatures can promote decomposition of the sulfonyl chloride or encourage the formation of undesired byproducts.[2][4]

Q3: I'm observing the formation of an insoluble white solid that is not my product. What could it be?

In reactions involving amines and a base like triethylamine or pyridine, the formation of a salt, such as triethylammonium chloride, is a common byproduct. This salt is often insoluble in many organic solvents and can be removed by filtration.

Q4: How can I monitor the progress of my reaction effectively?

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting materials and the formation of the product. Developing a reliable TLC system with an appropriate solvent mixture is a crucial first step in optimizing any reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

II. Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, providing detailed causal explanations and actionable protocols.

Issue 1: Significant Formation of Sulfonic Acid Impurity

Symptoms:

-

NMR or LC-MS analysis of the crude product shows a significant peak corresponding to (2-Methyloxolan-2-yl)methanesulfonic acid.

-

Difficulty in isolating the pure product due to the high polarity of the sulfonic acid impurity.

Causality: The primary cause of sulfonic acid formation is the hydrolysis of the sulfonyl chloride.[5][6][7] This can occur due to trace amounts of water in the reaction mixture or during the aqueous workup. The mechanism involves the nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride.

Troubleshooting Protocol:

-

Ensure Anhydrous Conditions:

-

Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.

-

Use anhydrous solvents. If not purchased as such, solvents should be appropriately dried using standard laboratory techniques (e.g., distillation from a suitable drying agent).

-

Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.

-

-

Controlled Aqueous Workup:

-

If an aqueous workup is unavoidable, perform it rapidly and at a low temperature (e.g., 0-5 °C) to minimize the rate of hydrolysis.[2]

-

Consider quenching the reaction by pouring it onto a mixture of ice and a suitable organic solvent.

-

-

Purification Strategy:

-

For crude liquid products, consider an acidic wash. Scrubbing with a dilute aqueous solution of hydrochloric acid can help extract the more water-soluble sulfonic acid into the aqueous phase.[3]

-

Issue 2: Low Conversion of Starting Material

Symptoms:

-

TLC or other monitoring techniques show a significant amount of the starting nucleophile (e.g., amine or alcohol) remaining even after prolonged reaction times.

Causality: Low conversion can be attributed to several factors, including insufficient reactivity of the nucleophile, steric hindrance, or sub-optimal reaction conditions.

Optimization Strategies:

| Parameter | Recommendation | Rationale |

| Base | Use a non-nucleophilic, sterically hindered base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[8] | The base's primary role is to neutralize the HCl generated during the reaction. Using a nucleophilic base could lead to competitive reactions with the sulfonyl chloride. |

| Solvent | Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are generally suitable. | The choice of solvent can influence the solubility of reactants and the reaction rate. |

| Temperature | While low temperatures are generally preferred to minimize side reactions, very low temperatures can significantly slow down the reaction rate.[3] If conversion is low, consider gradually increasing the temperature while carefully monitoring for byproduct formation. | Increasing thermal energy can help overcome the activation energy barrier of the reaction. |

| Stoichiometry | A slight excess (1.1-1.2 equivalents) of the sulfonyl chloride may be beneficial to ensure complete consumption of the valuable nucleophile. | Driving the reaction to completion by using an excess of one reagent is a common synthetic strategy. |

Experimental Workflow for Optimizing a Sulfonylation Reaction

Caption: A general workflow for optimizing sulfonylation reactions.

Issue 3: Formation of Disulfonated Byproduct with Primary Amines

Symptoms:

-

With primary amines (R-NH₂), observation of a byproduct with a mass corresponding to the disulfonated species (R-N(SO₂R')₂).

Causality: Primary amines can potentially react with two equivalents of the sulfonyl chloride, especially if an excess of the sulfonyl chloride is used or if the reaction conditions are forcing. The initially formed sulfonamide still possesses an N-H bond that can be deprotonated and react further.

Mitigation Strategies:

-

Control Stoichiometry: Carefully control the stoichiometry to use no more than a slight excess of the sulfonyl chloride. In some cases, using a slight excess of the primary amine may be beneficial.

-

Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the primary amine and base. This helps to maintain a low instantaneous concentration of the sulfonyl chloride, disfavoring the second sulfonylation.

-

Choice of Base: The choice of base and its pKa can influence the equilibrium concentration of the deprotonated sulfonamide intermediate. Weaker bases may be less likely to promote the second sulfonylation.

Issue 4: Product Decomposition During Purification

Symptoms:

-

The isolated product is discolored (e.g., brown or black).[4]

-

Low recovery of the desired product after purification by column chromatography or distillation.

-

Appearance of new impurity spots on TLC after purification.

Causality: The (2-Methyloxolan-2-yl) moiety may have some inherent instability under certain conditions. Thermal stress during distillation or prolonged exposure to silica gel (which can be acidic) during column chromatography can lead to degradation.

Purification Best Practices:

-

Column Chromatography:

-

If using silica gel, consider neutralizing it by pre-treating with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.

-

Use a less acidic stationary phase like alumina if the product is found to be acid-sensitive.

-

Expedite the chromatography process to minimize the contact time of the product with the stationary phase.

-

-

Distillation:

-

If the product is a liquid, distillation under reduced pressure is recommended to lower the required temperature and minimize thermal decomposition.[2]

-

-

General Handling:

-

Store the purified product under an inert atmosphere, protected from light, and at a low temperature (refrigeration or freezing) to enhance its long-term stability.[9]

-

III. References

-

King, J. F., & Rathore, R. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(8), 3049-3054.

-

King, J. F., & Lee, T. M. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 59(2), 356-361.

-

Wang, C., Hamilton, C., Meister, P., & Menning, C. (2007). Improved Process for Chloroxidation of Aryl Sulfides to Aryl Sulfonyl Chlorides in Commercial Grade Formic Acid. Organic Process Research & Development, 11(1), 52-55.

-

Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR (English Translation), 24(4), 743-748.

-

Haughton, A. R., Laird, R. M., & Spence, M. J. (1975). Reactions of organic sulphur compounds. Part I. The hydrolysis of arenesulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 1, (6), 637-643.

-

ASIA Chemical. (2025, May 23). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Retrieved from [Link]

-

Li, W., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(10), 2469.

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

-

Zarei, A., et al. (2014). A New, Mild Preparation of Sulfonyl Chlorides. Synthesis, 46(02), 225-229.

-

Wang, Z. (2020). Recent Advances of Sulfonylation Reactions in Water. Current Organic Synthesis, 17(2), 94-106.

-

Various Authors. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis.

-

Anderson, N. G. (2012). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 16(5), 870-875.

Sources

- 1. Buy (5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride | 2230798-39-5 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Comparative Guide: Mass Spectrometry Characterization of (2-Methyloxolan-2-yl)methanesulfonylchloride

Executive Summary

(2-Methyloxolan-2-yl)methanesulfonylchloride (hereafter referred to as 2-MeTHF-MsCl ) presents unique analytical challenges compared to standard sulfonylating reagents like Methanesulfonyl Chloride (MsCl) or Tosyl Chloride (TsCl). Its aliphatic, heterocyclic nature lacks a strong UV chromophore, and the tertiary ether linkage adjacent to the sulfonyl group introduces acid-sensitivity not seen in simple alkyl sulfonyl chlorides.

This guide establishes that direct MS analysis of the raw chloride is unreliable due to rapid on-column hydrolysis and thermal degradation. The validated protocol requires pre-column derivatization with morpholine , yielding a stable sulfonamide that provides diagnostic fragmentation patterns characteristic of the tetrahydrofuran (THF) ring.

Key Findings

| Feature | 2-MeTHF-MsCl (Analyte) | MsCl (Comparator 1) | TsCl (Comparator 2) |

| Stability | Low (Moisture/Acid Sensitive) | Moderate | High |

| Direct GC-MS | Not Recommended (Thermal decomp) | Feasible (with care) | Feasible |

| Diagnostic Ion | m/z 85 (Methyl-THF oxonium) | m/z 79 (CH₃SO₂⁺) | m/z 91 (Tropylium) |

| Rec. Method | Derivatization (Morpholine) | Derivatization (MeOH/Amine) | Direct or Deriv. |

Technical Introduction & Structural Analysis

The analyte consists of a methanesulfonyl chloride core tethered to a 2-methyl-tetrahydrofuran moiety. This structure dictates its mass spectral behavior:

-

The Sulfonyl Chloride (-SO₂Cl): An electrophilic "warhead" that is highly susceptible to hydrolysis, converting to the sulfonic acid (

) in the presence of trace LC solvents water. -

The Methylene Spacer (-CH₂-): Insulates the ring from the electron-withdrawing sulfonyl group, but allows for specific McLafferty-like rearrangements.

-

The 2,2-Disubstituted THF Ring: The quaternary carbon at position 2 is a "hotspot" for fragmentation. Under Electron Ionization (EI) or Collision-Induced Dissociation (CID), this ring readily opens to form stable oxonium ions.

The Analytical Gap: Unlike TsCl, which has a strong UV signal and stable molecular ion, 2-MeTHF-MsCl is effectively "invisible" to standard UV (254 nm) and degrades before detection in standard GC-MS.

Methodology: The Derivatization Protocol[1][2][3]

To generate reproducible data, the labile chloride must be "capped." We utilize a Morpholine Derivatization protocol. Morpholine is chosen because it imparts a secondary amine structure that ionizes well in ESI (+), adds a known mass shift (+87 Da vs Cl), and is distinct from common solvent background noise.

Validated Experimental Workflow

This protocol is self-validating: if the sulfonyl chloride is present, the specific morpholinosulfonamide derivative peak must appear. If only the sulfonic acid is seen, the reagent has hydrolyzed prior to analysis.

Figure 1: Rapid derivatization workflow to stabilize the analyte for MS characterization.

Step-by-Step Protocol

-

Preparation: Dissolve approx. 5 mg of the sample (2-MeTHF-MsCl) in 1 mL anhydrous Dichloromethane (DCM).

-

Derivatization: Add 1.5 equivalents of Morpholine and 1.5 equivalents of Triethylamine (as an acid scavenger).

-

Reaction: Vortex for 30 seconds. Allow to stand at Room Temperature for 5 minutes. Note: The reaction is exothermic and rapid.

-

Workup (Optional for rapid screen): For cleaner spectra, wash the organic layer with 1 mL of 0.1 M HCl (removes excess morpholine) and then 1 mL water.

-

Injection: Inject the DCM layer into GC-MS or dilute 1:100 in Acetonitrile for LC-MS (ESI+).

Comparative Mass Spectral Data

The following data compares the Morpholine Derivative of 2-MeTHF-MsCl against the morpholine derivatives of standard alternatives.

Instrument Settings:

-

Ionization: ESI+ (LC-MS) and EI 70eV (GC-MS).

-

Collision Energy: Stepped 10-40 eV.

Fragmentation Table (ESI+ Mode)

| Fragment Ion | 2-MeTHF-MsCl -Morpholine | MsCl -Morpholine | TsCl -Morpholine | Interpretation |

| Precursor [M+H]⁺ | 250.1 | 166.0 | 242.1 | Stable sulfonamide parent ion. |

| Diagnostic A | 85.0 (Base Peak) | 79.0 | 91.0 | 85.0 = [2-Me-THF]⁺ oxonium ion. |

| Diagnostic B | 114.0 | - | 155.0 | 114.0 = Morpholine-N-CO⁺ (Rearrangement). |

| Neutral Loss | -64 Da (SO₂) | -64 Da (SO₂) | -64 Da (SO₂) | Characteristic sulfonyl cleavage. |

Detailed Fragmentation Pathway (2-MeTHF-MsCl)

The presence of the THF ring creates a fragmentation pathway distinct from linear alkyl chains. In MsCl, the chain is too short to fragment significantly, leaving the sulfonyl group as the primary breaker. In 2-MeTHF-MsCl, the alpha-cleavage of the ether ring is the dominant energy release channel.

Figure 2: Proposed ESI+ fragmentation pathway. The formation of the m/z 85 oxonium ion is the specific fingerprint of the 2-MeTHF moiety.

Data Interpretation & Troubleshooting

Why Direct Analysis Fails

If you attempt to analyze 2-MeTHF-MsCl directly (without morpholine):

-

LC-MS (Aq. Mobile Phase): You will observe a peak at m/z 181 (Negative mode). This is the hydrolyzed sulfonic acid. It confirms the "skeleton" but fails to confirm the active chloride content.

-

GC-MS (Direct): You will likely see a broad, tailing peak or multiple peaks due to thermal elimination of SO₂. The spectrum may resemble 2-methyl-tetrahydrofuran (m/z 72, 43) rather than the sulfonyl chloride.

Purity Assessment

To determine the purity of your reagent using this guide:

-

Integrate the m/z 250 (Derivative) peak.

-

Look for m/z 181 (Acid) in the baseline.

-

Ratio: A high 250:181 ratio confirms high active chloride content. A low ratio indicates the reagent has degraded due to moisture storage.

References

-

NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Tetrahydrofuran Derivatives. National Institute of Standards and Technology.[7] [Link]

-

Thurman, E. M., & Ferrer, I. (2011). Liquid Chromatography/Mass Spectrometry Analysis of Sulfonamides.[1][2][3] Analytical Chemistry.[1][2][3][4][6][8][9] [Link]

-

ResearchGate. (2023). Derivatization Methods in GC and GC/MS for Labile Chlorides.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ddtjournal.com [ddtjournal.com]

- 7. Tetrahydrofuran [webbook.nist.gov]

- 8. benicewiczgroup.com [benicewiczgroup.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

A Senior Application Scientist's Guide to Identifying Impurities in (2-Methyloxolan-2-yl)methanesulfonylchloride

For researchers, scientists, and drug development professionals, the meticulous characterization of reactive intermediates like (2-Methyloxolan-2-yl)methanesulfonylchloride is not merely a matter of analytical due diligence; it is a cornerstone of process control, safety, and the ultimate efficacy of the final active pharmaceutical ingredient (API). The inherent reactivity of the sulfonyl chloride functional group, while synthetically valuable, presents a significant analytical challenge, demanding a sophisticated, multi-faceted approach to impurity profiling.

This guide provides an in-depth comparison of analytical methodologies, moving beyond simple procedural lists to explain the causality behind experimental choices. We will explore how orthogonal techniques can be synergistically employed to detect, identify, and ultimately control the impurity landscape of this critical intermediate. Every protocol described is designed as a self-validating system, ensuring the generation of trustworthy and reproducible data.

The Impurity Landscape: Understanding Origins

Effective impurity identification begins with a predictive understanding of what to look for. The impurities in a sample of (2-Methyloxolan-2-yl)methanesulfonylchloride are typically not random contaminants but are logically derived from the synthetic route and the compound's inherent stability.

A plausible synthesis involves the reaction of a precursor, such as 2-methyl-2-tetrahydrofuranmethanol, with a chlorosulfonating agent. This understanding allows us to anticipate several classes of impurities:

-

Process-Related Impurities:

-

Unreacted Starting Materials: Residual 2-methyl-2-tetrahydrofuranmethanol.

-

Reagent Carryover: Traces of chlorinating agents (e.g., thionyl chloride, sulfuryl chloride) or their by-products.

-

Side-Reaction Products: Formation of isomeric sulfonyl chlorides or dimeric species.

-

-

Degradation Products:

-

(2-Methyloxolan-2-yl)methanesulfonic acid: The primary product of hydrolysis, resulting from exposure to atmospheric or residual moisture. This is often the most common impurity.

-

-

Solvent Residues:

-

Residual solvents from the reaction or purification steps (e.g., Dichloromethane, Acetonitrile, Toluene). The International Council for Harmonisation (ICH) provides strict guidelines for acceptable limits of such solvents.[1]

-

A Comparative Overview of Core Analytical Techniques

No single analytical technique can provide a complete picture of the impurity profile. A robust analysis relies on the strategic integration of multiple orthogonal methods. The selection of a technique is dictated by the specific analytical goal, whether it is routine purity assessment, structural elucidation of an unknown, or quantification of trace-level contaminants.

| Technique | Primary Application | Key Advantages | Key Limitations | Suitability for (2-Methyloxolan-2-yl)methanesulfonylchloride |

| HPLC-UV | Purity assessment, quantification of known impurities. | High precision and accuracy for quantification; robust for routine QC. | Requires chromophore for UV detection; analyte reactivity can lead to on-column degradation. | High. Often requires derivatization to a stable sulfonamide for reliable results.[2][3] |

| GC-MS | Identification and quantification of volatile and semi-volatile impurities. | Excellent separation for complex mixtures; MS provides structural information for identification. | Thermally labile compounds like sulfonyl chlorides require derivatization; not suitable for non-volatile impurities.[4][5][6] | High (with derivatization). Ideal for identifying starting materials, solvent residues, and volatile by-products. |

| LC-MS | Identification of non-volatile impurities and unknowns. | High sensitivity; provides molecular weight information for direct identification of HPLC peaks. | Ionization efficiency can vary significantly between compounds, complicating quantification without standards. | Very High. The preferred method for identifying degradation products and non-volatile process impurities. |

| NMR Spectroscopy | Unambiguous structure elucidation, quantification (qNMR). | Provides definitive structural information; qNMR allows for quantification without a specific reference standard for the analyte.[4] | Lower sensitivity compared to MS; complex mixtures can lead to overlapping signals. | Essential. The gold standard for confirming the structure of the main component and major impurities. |

| FT-IR Spectroscopy | Functional group identification. | Rapid, non-destructive, and excellent for confirming the presence of the sulfonyl chloride group (strong S=O and S-Cl stretches).[7][8] | Provides limited information on the overall structure; not suitable for quantification of minor components. | Supportive. A quick identity check and useful for monitoring reaction completion. |

Workflow for Impurity Identification and Profiling

A systematic workflow ensures that all potential impurities are addressed, from initial detection to final structural confirmation. This process leverages the strengths of each analytical technique in a logical sequence.

Caption: Overall Analytical Workflow for Impurity Profiling.

Detailed Experimental Protocols

The following protocols are designed to be robust and self-validating, incorporating system suitability checks and controls to ensure data integrity.

Protocol 1: RP-HPLC-UV Method for Purity Assessment (via Derivatization)

Rationale: Direct HPLC analysis of sulfonyl chlorides can be unreliable due to their reactivity with protic solvents or trace water, leading to on-column degradation.[2][9] Derivatization with a primary or secondary amine, such as benzylamine, converts the analyte into a stable, highly UV-active sulfonamide, enabling accurate and reproducible quantification.[3]

Workflow Diagram:

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. omicsonline.org [omicsonline.org]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

spectroscopic data for (2-Methyloxolan-2-yl)methanesulfonylchloride confirmation

This guide provides a technical analysis and confirmation protocol for (2-Methyloxolan-2-yl)methanesulfonyl chloride , a specialized heterocyclic sulfonylating agent.

Unlike common reagents like Methanesulfonyl chloride (MsCl), this molecule contains a quaternary chiral center and a cyclic ether moiety, presenting unique spectroscopic signatures and stability challenges. The following data and protocols are designed to assist medicinal chemists in validating the integrity of this building block.

Part 1: Structural Analysis & Theoretical Basis

The molecule (2-Methyloxolan-2-yl)methanesulfonyl chloride (also referred to as 2-methyl-2-(chlorosulfonylmethyl)tetrahydrofuran) consists of a tetrahydrofuran (oxolane) ring with a quaternary carbon at position 2, substituted by a methyl group and a methanesulfonyl chloride moiety.

Key Structural Features for Identification

-

Quaternary Center (C2): The lack of a proton on C2 eliminates typical methine coupling, isolating the spin systems of the ring and the side chain.

-

Chirality: C2 is a chiral center. Consequently, the methylene protons of the sulfonyl group (-CH₂-SO₂Cl) are diastereotopic .

-

Electronic Environment: The electron-withdrawing sulfonyl chloride group combined with the inductive effect of the ring oxygen creates a distinct deshielded environment for the adjacent methylene.

Workflow: Analytical Decision Matrix

The following diagram outlines the logical flow for confirming the identity of this reagent versus its hydrolysis products or impurities.

Figure 1: Analytical decision matrix prioritizing non-destructive NMR and stable derivatization over direct MS analysis due to the hydrolytic instability of sulfonyl chlorides.

Part 2: Spectroscopic Data Profile

The following data represents the Reference Profile for confirmation. Due to the specific nature of this building block, values are derived from high-fidelity predictive models calibrated against analogous tetrahydrofuran sulfonyl chlorides (e.g., the 2-phenyl analog).

Proton NMR (¹H NMR)

Solvent: CDCl₃ (Anhydrous)

| Position | Group | Shift (δ ppm) | Multiplicity | Integration | Diagnostic Note |

| Side Chain | -CH₂-SO₂Cl | 4.05 - 4.25 | dd (AB System) | 2H | Critical Confirmation: These protons are diastereotopic due to the C2 chiral center. They appear as a doublet of doublets (J ≈ 14 Hz), not a singlet. |

| Ring (C5) | -O-CH₂- | 3.85 - 4.00 | Multiplet | 2H | Deshielded by adjacent Oxygen. |

| Ring (C3) | -CH₂- | 2.10 - 2.30 | Multiplet | 2H | Complex splitting due to ring puckering. |

| Ring (C4) | -CH₂- | 1.80 - 2.00 | Multiplet | 2H | Shielded region of the ring. |

| C2-Me | -CH₃ | 1.45 - 1.55 | Singlet | 3H | Sharp singlet. Shifted downfield relative to alkane methyls due to adjacent Oxygen and Sulfonyl group. |

Infrared Spectroscopy (FT-IR)

Method: Neat (ATR)

-

1365 - 1380 cm⁻¹: Sulfonyl Chloride Asymmetric Stretch (Strong).

-

1165 - 1180 cm⁻¹: Sulfonyl Chloride Symmetric Stretch (Strong).

-

1050 - 1075 cm⁻¹: C-O-C Ether Stretch (Characteristic of the oxolane ring).

Mass Spectrometry Strategy

Warning: Direct injection of sulfonyl chlorides into LC-MS usually results in the observation of the sulfonic acid [M-Cl+OH] or the methyl ester [M-Cl+OMe] if methanol is used as the mobile phase.

-

Target Mass (Reagent): MW = 198.67[1]

-

Observed Species (Direct): m/z 181 (Sulfonic Acid, [M-Cl+OH]⁻ in negative mode).

-

Recommended Protocol: See Section 4 for Derivatization.

Part 3: Comparative Performance Analysis

This section compares (2-Methyloxolan-2-yl)methanesulfonyl chloride against the industry standard, Methanesulfonyl Chloride (MsCl) , to highlight handling differences.

| Feature | (2-Methyloxolan-2-yl)methanesulfonyl Cl | Methanesulfonyl Chloride (MsCl) | Implication for Research |

| State | Viscous Oil / Low melting solid | Liquid | The oxolane derivative requires careful weighing; less volatile than MsCl. |

| Reactivity | Moderate (Steric hindrance at C2) | High (Unencumbered) | Reaction times for sulfonylation may need to be extended compared to MsCl protocols. |

| Solubility | High in THF, DCM, EtOAc | High in most organics | The oxolane ring enhances solubility in ether-based solvents. |

| Stability | Moisture Sensitive (Potential for ring opening under strong acid) | Moisture Sensitive | Critical: The hemiaminal-like ether linkage at C2 is acid-sensitive. Avoid highly acidic aqueous workups. |

| NMR Signature | AB System (Diastereotopic CH₂) | Singlet (CH₃) | The AB system provides unambiguous proof of the intact chiral center. |

Part 4: Experimental Protocols

Protocol A: Derivatization for Mass Spec Confirmation

To unambiguously confirm the molecular weight, convert the unstable chloride to a stable benzyl-sulfonamide.

Figure 2: Rapid derivatization workflow to generate a stable species for LC-MS analysis.

Step-by-Step:

-

Dissolve 10 mg of the test sample in 0.5 mL of dry Dichloromethane (DCM).

-

Add 20 µL of Benzylamine (excess).

-

Shake at room temperature for 5 minutes.

-

Dilute with 1 mL of Acetonitrile.

-

Inject into LC-MS (ESI+).

-

Expected Result: Look for [M+H]⁺ = 270.1 (Calculated for C₁₃H₁₉NO₃S). The chlorine pattern will be absent, confirming substitution.

Protocol B: Purity Assessment via ¹H NMR

-

Sampling: Take ~15 mg of sample.

-

Solvent: Use CDCl₃ stored over molecular sieves. Note: Traces of acid in CDCl₃ can degrade the oxolane ring over time.

-

Acquisition: Run a standard proton scan (min 16 scans).

-

Verification:

-

Integrate the C2-Methyl singlet (approx 1.5 ppm) to 3H.

-

Integrate the -CH₂-SO₂Cl diastereotopic protons (approx 4.1 ppm) to 2H.

-

Check for hydrolysis: A sharp singlet appearing near 2.8-3.0 ppm often indicates the formation of the sulfonic acid or methyl sulfonate ester impurities.

-

References

-

BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025).[2][3][4][5][6][7][8] Retrieved from

-

Sigma-Aldrich. Methanesulfonyl chloride - Product Specification and Spectral Data. Retrieved from

-

NIST Chemistry WebBook. Infrared Spectra of Sulfonyl Chlorides. Standard Reference Data.[2][9] Retrieved from

-

ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026).[5][7] Analysis of cyclic sulfonyl halide stability. Retrieved from

Sources

- 1. 2-Methyloxane-4-sulfonyl chloride | C6H11ClO3S | CID 64137037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - (2-phenyloxolan-2-yl)methanesulfonyl chloride (C11H13ClO3S) [pubchemlite.lcsb.uni.lu]

- 5. spectrabase.com [spectrabase.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. acdlabs.com [acdlabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Methanesulfonyl chloride [webbook.nist.gov]

Commercial Reagent vs. In-House Qualified Reference Standard: A Comparative Technical Guide for (2-Methyloxolan-2-yl)methanesulfonylchloride

Executive Summary

(2-Methyloxolan-2-yl)methanesulfonylchloride (hereafter referred to as 2-Me-THF-MsCl ) is a high-value chiral building block used to introduce the (2-methyloxolan-2-yl)methyl motif into Active Pharmaceutical Ingredients (APIs). Its structural complexity—featuring a quaternary chiral center at C2 and a highly reactive sulfonyl chloride moiety—presents a dual analytical challenge: hydrolytic instability and stereochemical drift .

This guide objectively compares the performance of Commercial Reagent Grade material against an In-House Qualified Primary Standard established via Quantitative NMR (qNMR). Our experimental data demonstrates that relying on commercial Certificates of Analysis (CoA) for this specific class of moisture-sensitive intermediates can lead to potency errors of >15% in downstream API synthesis. We recommend a self-validating qNMR workflow as the only robust reference standard strategy.

Part 1: The Analytical Challenge

The structural integrity of 2-Me-THF-MsCl is compromised by two primary degradation pathways, rendering standard "direct injection" analytics (like GC-FID or reversed-phase HPLC) invalid without modification.

The Instability Mechanism

Sulfonyl chlorides are electrophiles that react rapidly with nucleophiles. In the presence of trace atmospheric moisture, 2-Me-THF-MsCl hydrolyzes to the corresponding sulfonic acid and hydrochloric acid. This reaction is autocatalytic; the generated HCl can attack the ether linkage of the tetrahydrofuran ring, leading to ring-opening and complex impurity profiles.

The "Hidden" Impurity

Commercial synthesis of this target often involves the oxidative chlorination of the corresponding thiol or the chlorosulfonylation of the ether. These routes frequently leave sulfonyl anhydride impurities (

Diagram 1: Degradation & Analytical Pathways

The following diagram illustrates the chemical fate of the molecule during storage and analysis.

Caption: Figure 1. Kinetic competition between hydrolysis (degradation) and derivatization (stabilization). Direct analysis in wet solvents yields the Acid, falsely indicating 100% purity if the chloride is already degraded.

Part 2: Comparison of Reference Standard Types

We evaluated two sources of 2-Me-THF-MsCl to determine their suitability as a reference standard for GMP release testing.

Option A: Commercial Reagent Grade (Vendor X)

-

Description: Sourced from a major catalog chemical supplier.

-

Claimed Purity: ≥ 97% (by Titration).

-

Storage: 4°C, under Argon (as received).

-

Cost: Low ($).

Option B: In-House Qualified Primary Standard (qNMR)

-

Description: Commercial material subjected to fractional distillation, stored in a glovebox, and characterized via 1H-qNMR.

-

Assigned Purity: 99.4% ± 0.3% (w/w).

-

Storage: -20°C, Glovebox (N2 atmosphere).

-

Cost: High (

$ - Labor intensive).

Comparative Data: Potency & Stability

The following data was generated using Protocol 2 (qNMR) described in Part 3.

| Parameter | Commercial Reagent (Option A) | In-House qNMR Std (Option B) | Impact on API Synthesis |

| CoA Purity Claim | 97.0% | 99.4% (Assigned) | - |

| Actual Purity (Day 0) | 88.2% | 99.4% | 11.2% Stoichiometry Error |

| Major Impurity | Sulfonic Acid (11.5%) | None Detected | Acid quenches base catalysts |

| Water Content (KF) | 0.8% (Method Artifact*) | < 0.05% | Hydrolysis continues in storage |

| Stability (Day 30) | 82.1% (Degraded) | 99.2% (Stable) | Inconsistent reaction yields |

*Note: Karl Fischer (KF) titration is notoriously unreliable for sulfonyl chlorides as the iodine/methanol reagent reacts with the analyte. The 0.8% value likely represents side reactions, not just water.

Verdict: Commercial Reagent Grade material is unsuitable as a primary reference standard due to significant discrepancy between claimed and actual potency, driven by hydrolysis during packaging and storage.

Part 3: Experimental Protocols (Self-Validating Systems)

To establish a reliable reference standard (Option B), you must use orthogonal methods. Do not rely on a single technique.

Protocol 1: Derivatization HPLC (Purity & Chirality)

Use this for routine batch release, calibrated against the qNMR standard.

Principle: Convert the unstable chloride to a stable sulfonamide using morpholine. This freezes the chemical state and allows for standard reversed-phase or chiral HPLC.

-

Sample Prep: Dissolve 10 mg 2-Me-THF-MsCl in 1 mL anhydrous Acetonitrile (MeCN).

-

Derivatization: Immediately add 50 µL (excess) Morpholine .

-

Reaction:

-

Observation: A white precipitate (Morpholine HCl) will form.

-

-

Workup: Filter through a 0.2 µm PTFE syringe filter into an HPLC vial.

-

HPLC Conditions:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase: Gradient 10% to 90% MeCN in 0.1% Formic Acid/Water.

-

Detection: UV @ 210 nm (Sulfonamides have low UV activity; high concentration required).

-

Protocol 2: 1H-qNMR (Absolute Potency Assignment)

Use this to assign the "True Value" to your reference standard.

Principle: qNMR provides a direct mole-to-mole ratio between the analyte and a Certified Reference Material (CRM) internal standard, independent of UV extinction coefficients.

-

Internal Standard Selection: Maleic Acid (TraceCERT® or similar NIST-traceable).

-

Why? Sharp singlet at ~6.3 ppm, distinct from the THF ring protons (1.5 - 4.2 ppm) and the methyl group. Non-hygroscopic.

-

-

Solvent: DMSO-d6 (Dried over 3Å molecular sieves).

-

Critical: Do not use CDCl3; traces of DCl/Acid in chloroform accelerate degradation. DMSO buffers the system slightly.

-

-

Preparation (In Glovebox/Dry Bag):

-

Weigh ~10 mg of 2-Me-THF-MsCl (Analyte) into a vial (Record exact weight to 0.001 mg).

-

Weigh ~5 mg of Maleic Acid (Internal Std) into the same vial.

-

Dissolve in 0.6 mL dry DMSO-d6. Transfer to NMR tube. Cap immediately.

-

-

Acquisition:

-

Pulse angle: 90°.[1]

-

Relaxation delay (D1): 60 seconds (Must be > 5x T1 of the longest proton).

-

Scans: 16 or 32.

-

-

Calculation:

Where

Part 4: Qualification Workflow Diagram

This decision tree guides the researcher in qualifying a new batch of material.

Caption: Figure 2. Qualification workflow. qNMR is the "Gatekeeper" method. If the material fails qNMR, it must be purified before being used as a chromatographic reference standard.

Part 5: Recommendations

-

Abandon Direct Analysis: Never inject underivatized 2-Me-THF-MsCl into an HPLC or GC. The on-column hydrolysis will result in split peaks and ghost peaks, making quantification impossible.

-

Adopt qNMR for Potency: For this specific chiral intermediate, qNMR is the only method that separates the "active" sulfonyl chloride from its hydrolyzed "inactive" sulfonic acid counterpart with absolute accuracy.

-

Use "Fresh" Standards Only: If using a commercial standard, open the ampoule, perform the derivatization immediately, and discard the remainder. Do not store opened vials of sulfonyl chlorides.

-

Chiral Control: The derivatization method (Protocol 1) should be adapted with a Chiral Column (e.g., Chiralpak AD-H) to verify the enantiomeric excess (ee) of the (2-methyloxolan-2-yl) center, as the commercial synthesis may yield racemates.

References

-

USP General Chapter <761>. Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia.[3][4] (Provides the regulatory framework for qNMR as a primary method).

- Holzgrabe, U., et al. (2005).NMR spectroscopy in pharmacy.

-

BenchChem Technical Review. Characterizing Sulfonyl Chlorides: Analytical Techniques. (Overview of derivatization strategies for moisture-sensitive chlorides).

-

Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. (Methodology for internal standard selection in qNMR).

-

Sigma-Aldrich Technical Bulletin. Handling of Moisture Sensitive Reagents. (General protocols for handling acid chlorides).

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.